2-(Furan-2-yl)piperidine

Übersicht

Beschreibung

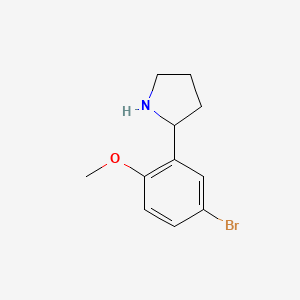

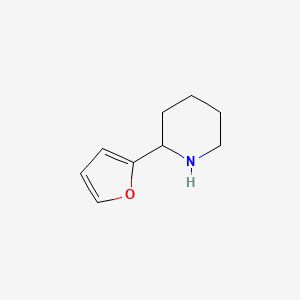

2-(Furan-2-yl)piperidine is a compound that features a piperidine ring, a six-membered heterocycle with one nitrogen atom, and a furan moiety, a five-membered oxygen-containing aromatic ring. This structure is a key feature in various pharmacologically active compounds and is often modified to enhance biological activity or to create new drugs with potential therapeutic applications.

Synthesis Analysis

The synthesis of derivatives of 2-(furan-2-yl)piperidine involves several chemical reactions starting from basic furan compounds. For instance, 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones are obtained through Claisen-Schmidt condensation, which are then cyclized with hydroxylamine hydrochloride to form 3-(furan-2-yl)-5-substitutedphenyl-4,5-dihydro-1,2-oxazole. These intermediates undergo Mannich’s reaction with N-methyl piperazine to produce the desired piperazine derivatives . Another approach includes the preparation of spiro[furanone-piperidine] structures through Suzuki coupling followed by iodolactonization .

Molecular Structure Analysis

The molecular structure of 2-(furan-2-yl)piperidine derivatives can vary significantly depending on the substituents and modifications to the core structure. For example, the piperidine ring can adopt different conformations such as chair or boat, influenced by the presence of substituents like the nitroso group in N-nitroso derivatives . The orientation of the furan rings and other substituents can also affect the overall molecular conformation, which in turn influences the compound's interaction with biological targets.

Chemical Reactions Analysis

2-(Furan-2-yl)piperidine and its derivatives participate in various chemical reactions that are crucial for their biological activity. For instance, furamidine, a compound structurally similar to 2-(furan-2-yl)piperidine, binds to DNA by making direct hydrogen bond interactions through its amidinium groups . The reactivity of the furan moiety and the piperidine ring allows for the creation of diverse compounds with potential biological activities, such as antibacterial , antifungal , and antidepressant effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(furan-2-yl)piperidine derivatives are determined by their molecular structure. These properties include solubility, melting points, and the ability to form crystals, which are important for their characterization and for understanding their behavior in biological systems. The spectroscopic properties, such as IR, NMR, and mass spectrometry data, are essential for confirming the chemical structure of synthesized compounds . Additionally, the development of sensitive and selective methods for the determination of these compounds, such as HPLC-DAD, is crucial for their analysis in pharmaceutical formulations .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

- Scientific Field: Pharmacology and Oncology

- Summary of Application: Piperidine and its derivatives have been observed to have therapeutic properties against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .

- Results or Outcomes: Piperidine and its derivatives lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Synthesis of N-heterocycles from Biomass

- Scientific Field: Green Chemistry

- Summary of Application: A unique Ru1CoNP/HAP surface single-atom alloy (SSAA) catalyst enables a new type of transformation from the bio-based platform chemical furfural to give N-heterocyclic piperidine .

- Methods of Application: In the presence of NH3 and H2, the desired product is formed under mild conditions with a yield up to 93%. The formation of piperidine proceeds via a series of reaction steps. Initially, in this cascade process, furfural amination to furfurylamine takes place, followed by hydrogenation to tetra-hydrofurfurylamine (THFAM) and then ring rearrangement to piperidine .

- Results or Outcomes: The value of the presented catalytic strategy is highlighted by the synthesis of an actual drug, alkylated piperidines, and pyridine .

Anticancer Applications

- Scientific Field: Pharmacology and Oncology

- Summary of Application: Piperidine and its derivatives have been observed to have therapeutic properties against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

- Results or Outcomes: Piperidine and its derivatives lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Synthesis of N-heterocycles from Biomass

- Scientific Field: Green Chemistry

- Summary of Application: A unique Ru1CoNP/HAP surface single-atom alloy (SSAA) catalyst enables a new type of transformation from the bio-based platform chemical furfural to give N-heterocyclic piperidine .

- Methods of Application: In the presence of NH3 and H2, the desired product is formed under mild conditions with a yield up to 93%. The formation of piperidine proceeds via a series of reaction steps. Initially, in this cascade process, furfural amination to furfurylamine takes place, followed by hydrogenation to tetra-hydrofurfurylamine (THFAM) and then ring rearrangement to piperidine .

- Results or Outcomes: The value of the presented catalytic strategy is highlighted by the synthesis of an actual drug, alkylated piperidines, and pyridine .

Anticancer Applications

- Scientific Field: Pharmacology and Oncology

- Summary of Application: Piperidine and its derivatives have been observed to have therapeutic properties against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

- Results or Outcomes: Piperidine and its derivatives lead to the inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Synthesis of N-heterocycles from Biomass

- Scientific Field: Green Chemistry

- Summary of Application: A unique Ru1CoNP/HAP surface single-atom alloy (SSAA) catalyst enables a new type of transformation from the bio-based platform chemical furfural to give N-heterocyclic piperidine .

- Methods of Application: In the presence of NH3 and H2, the desired product is formed under mild conditions with a yield up to 93%. The formation of piperidine proceeds via a series of reaction steps. Initially, in this cascade process, furfural amination to furfurylamine takes place, followed by hydrogenation to tetra-hydrofurfurylamine (THFAM) and then ring rearrangement to piperidine .

- Results or Outcomes: The value of the presented catalytic strategy is highlighted by the synthesis of an actual drug, alkylated piperidines, and pyridine .

Safety And Hazards

Zukünftige Richtungen

The transformation of furfural to N-heterocyclic piperidine using a Ru1CoNP/HAP surface single-atom alloy (SSAA) catalyst represents a promising direction for the sustainable production of value-added N-heterocycles from available biomass . This could reduce reliance on fossil resources and create possibilities for economically and ecologically improved synthesis of fine and bulk chemicals .

Eigenschaften

IUPAC Name |

2-(furan-2-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-6-10-8(4-1)9-5-3-7-11-9/h3,5,7-8,10H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJFUNGHFNXZGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405814 | |

| Record name | 2-(furan-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-yl)piperidine | |

CAS RN |

97073-24-0 | |

| Record name | 2-(2-Furanyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97073-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(furan-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(furan-2-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-Furanyl)piperidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B1275121.png)